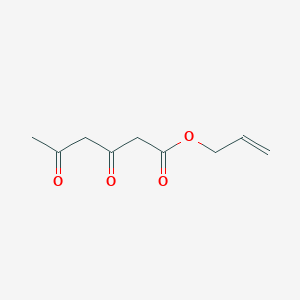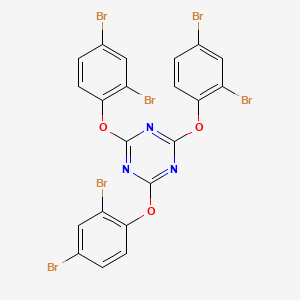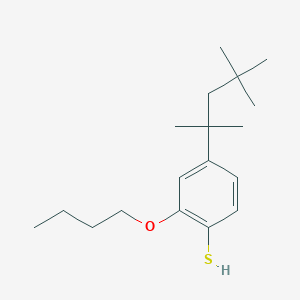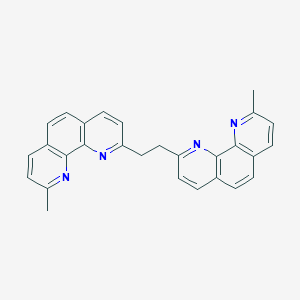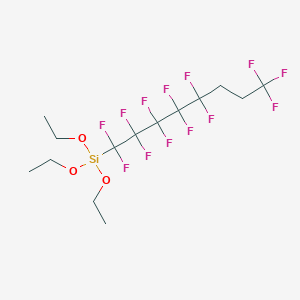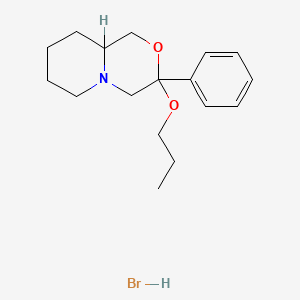
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a butenyl group, and a dioxolane ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with bromine and fluorine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Análisis De Reacciones Químicas
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways . The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable chemical properties.
Haloallylamine sulfone derivatives: These compounds share structural similarities and are used in related research areas.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
114233-07-7 |
|---|---|
Fórmula molecular |
C9H14BrFO2 |
Peso molecular |
253.11 g/mol |
Nombre IUPAC |
4-(4-bromo-3-fluorobut-2-enyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14BrFO2/c1-9(2)12-6-8(13-9)4-3-7(11)5-10/h3,8H,4-6H2,1-2H3 |
Clave InChI |
FOKCQADACDCFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CC=C(CBr)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
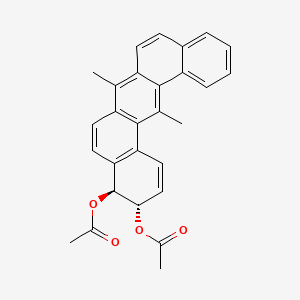
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
